molecular formula C26H31N3O4 B4579120 2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide

2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide

Cat. No. B4579120
M. Wt: 449.5 g/mol
InChI Key: HSCFYLJQPYXTHN-XLNRJJMWSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives often involves the condensation of aldehydes and cyanoacetamide under specific conditions. For instance, a related compound was synthesized through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions, highlighting a method that could potentially be adapted for our compound of interest (Kariuki et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as NMR spectroscopy and X-ray diffraction. These techniques help in determining the precise molecular geometry, bonding patterns, and stereochemistry. While specific studies on our compound are scarce, similar acrylamide derivatives have had their structures elucidated using these methods, providing a template for understanding the molecular structure of our compound (Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and cyclization. For example, the diradical polymerization of acrylonitrile initiated by related compounds underlines the reactivity of such molecules and their potential applications in polymer science (Li et al., 1991).

Physical Properties Analysis

The physical properties, including thermal behavior and crystallinity, are crucial for understanding the application potential of chemical compounds. The crystal growth and characterization of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate, a related compound, provide insights into the solid-state properties that can be relevant for our compound (Kotteswaran et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for the practical application of any chemical compound. Studies on similar acrylamide derivatives have explored their antioxidant, anti-inflammatory, and antiviral activities, suggesting a range of potential chemical properties that could also be investigated for our compound of interest (Acrylamido et al., 2017).

Scientific Research Applications

Synthetic Chemistry Applications

  • Intermediate for Kinase Inhibitors: A novel one-pot, three-component Wittig–SNAr approach has been developed to synthesize derivatives that serve as intermediates for aurora 2 kinase inhibitors. This process uses water as a solvent, highlighting its environmentally benign and metal-free mild reaction conditions (Xu et al., 2015).

Material Science Applications

  • Mechanofluorochromic Properties: Research on structurally simple 3-aryl-2-cyano acrylamide derivatives has shown distinct optical properties due to their unique face-to-face stacking mode. These properties are influenced by the transformation from crystalline to amorphous phases, demonstrating potential applications in optical materials and sensors (Song et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors for Metals: A study explored the corrosion inhibition effects of acrylamide derivatives on copper in nitric acid solutions, revealing that these compounds act as effective mixed-type inhibitors. This suggests their potential utility in protecting metals from corrosion in acidic environments (Abu-Rayyan et al., 2022).

Optoelectronic Applications

  • Nonlinear Optical Materials: Theoretical studies on the optoelectronic properties of similar 2-cyanoacrylamide derivatives have indicated their potential as nonlinear optical materials. These compounds exhibit significant hyperpolarizability, suggesting applications in optoelectronics and as dyes in dye-sensitized solar cells (Fonkem et al., 2019).

properties

IUPAC Name

(Z)-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-3-20-5-8-23(9-6-20)28-26(30)22(19-27)17-21-7-10-24(25(18-21)32-4-2)33-16-13-29-11-14-31-15-12-29/h5-10,17-18H,3-4,11-16H2,1-2H3,(H,28,30)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCFYLJQPYXTHN-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCCN3CCOCC3)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCCN3CCOCC3)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-3-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-N-(4-ethylphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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